molecular formula C5H6F2O B3039709 Cyclopropanecarboxaldehyde, 2,2-difluoro-1-methyl- CAS No. 128230-70-6

Cyclopropanecarboxaldehyde, 2,2-difluoro-1-methyl-

Cat. No.: B3039709
CAS No.: 128230-70-6
M. Wt: 120.1 g/mol
InChI Key: ACNIAEWJDGNJQL-UHFFFAOYSA-N
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Description

Cyclopropanecarboxaldehyde, 2,2-difluoro-1-methyl-, is a chemical compound with the molecular formula C5H6F2O. . This compound is characterized by the presence of a cyclopropane ring, a carboxaldehyde group, and two fluorine atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxaldehyde, 2,2-difluoro-1-methyl-, typically involves the reaction of cyclopropane derivatives with fluorinating agents. One common method is the fluorination of 1-methylcyclopropanecarboxaldehyde using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions, including low temperatures and an inert atmosphere, to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of Cyclopropanecarboxaldehyde, 2,2-difluoro-1-methyl-, may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process is designed to maximize yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxaldehyde, 2,2-difluoro-1-methyl-, undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2,2-Difluoro-1-methylcyclopropanecarboxylic acid.

    Reduction: 2,2-Difluoro-1-methylcyclopropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopropanecarboxaldehyde, 2,2-difluoro-1-methyl-, has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxaldehyde, 2,2-difluoro-1-methyl-, involves its interaction with specific molecular targets. The presence of the fluorine atoms enhances its reactivity and stability, allowing it to participate in various biochemical pathways. The compound can form covalent bonds with nucleophilic sites on enzymes and other proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxaldehyde: Lacks the fluorine atoms, resulting in different chemical properties.

    2,2-Difluoro-1-methylcyclopropanecarboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.

    2,2-Difluoro-1-methylcyclopropanol: Contains an alcohol group instead of an aldehyde group.

Uniqueness

Cyclopropanecarboxaldehyde, 2,2-difluoro-1-methyl-, is unique due to the presence of both the cyclopropane ring and the difluoromethyl group. This combination imparts distinct reactivity and stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2,2-difluoro-1-methylcyclopropane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O/c1-4(3-8)2-5(4,6)7/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNIAEWJDGNJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropanecarboxaldehyde, 2,2-difluoro-1-methyl-
Reactant of Route 2
Cyclopropanecarboxaldehyde, 2,2-difluoro-1-methyl-
Reactant of Route 3
Cyclopropanecarboxaldehyde, 2,2-difluoro-1-methyl-
Reactant of Route 4
Cyclopropanecarboxaldehyde, 2,2-difluoro-1-methyl-
Reactant of Route 5
Cyclopropanecarboxaldehyde, 2,2-difluoro-1-methyl-
Reactant of Route 6
Cyclopropanecarboxaldehyde, 2,2-difluoro-1-methyl-

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